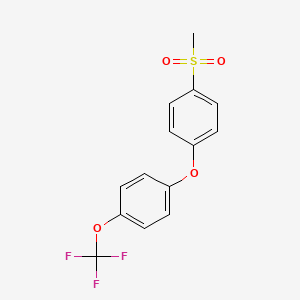

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene

Description

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is a diaryl ether derivative featuring a trifluoromethoxy (–OCF₃) group on one aromatic ring and a methylsulfonyl (–SO₂CH₃) group on the adjacent benzene ring. This compound combines two strong electron-withdrawing substituents, making it highly relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-methylsulfonylphenoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O4S/c1-22(18,19)13-8-6-11(7-9-13)20-10-2-4-12(5-3-10)21-14(15,16)17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTXILSHMIAKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437780 | |

| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286844-91-5 | |

| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most documented preparation involves a nucleophilic aromatic substitution (SNAr) between 1-fluoro-4-(methylsulfonyl)benzene and 4-(trifluoromethoxy)phenol. This method, reported by ChemicalBook, employs potassium hydroxide (KOH) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (90°C). The reaction proceeds via deprotonation of the phenol to generate a phenoxide ion, which attacks the electron-deficient aromatic ring at the para position relative to the methylsulfonyl group.

- Reagent Proportions :

- 1-Fluoro-4-(methylsulfonyl)benzene (2.2 kg)

- 4-(Trifluoromethoxy)phenol (2.364 kg)

- KOH (906.3 g)

- DMSO (4.4 L)

Reaction Conditions :

- Temperature: 90°C

- Duration: 10 hours (monitored by HPLC)

- Solvent System: DMSO

Workup :

- Cooling to room temperature followed by dilution with water (8.8 kg)

- Extraction with toluene (2 × 24 L)

- Washing with 1N NaOH (11 kg) and water (2 × 11 kg)

- Concentration and recrystallization from methanol/water (4:8 v/v)

This protocol achieves an 89.6% yield with a product purity of 96.4% before recrystallization, improving to 98% post-purification.

Optimization Studies

Key parameters influencing yield and selectivity include:

- Base Strength : KOH outperforms weaker bases (e.g., NaHCO₃) due to complete phenoxide formation.

- Solvent Choice : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the phenoxide intermediate.

- Temperature Control : Prolonged heating above 90°C risks side reactions, including sulfone decomposition.

Table 1: Comparative Reaction Parameters

| Parameter | Value/Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 90°C | Maximizes rate | |

| Reaction Time | 10 hours | >99% conversion | |

| Solvent | DMSO | Optimal polarity | |

| Base | KOH | Complete deprotonation |

Alternative Synthetic Approaches

Cross-Coupling Strategies

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, are viable for constructing biaryl ethers. A related synthesis employs 1-iodo-4-(trifluoromethoxy)benzene in cross-couplings, suggesting potential adaptability. For example:

$$

\text{Ar-B(OH)}2 + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Ar-Ar'} + \text{Byproducts}

$$

However, the electron-withdrawing sulfonyl group in the target compound may hinder oxidative addition, necessitating specialized catalysts.

Purification and Characterization

Crystallization Techniques

The crude product is purified via heptane-induced crystallization , achieving a 98% recovery rate. Recrystallization from methanol/water (4:8 v/v) further enhances purity by removing residual DMSO and inorganic salts.

Spectroscopic Analysis

- ¹H NMR (CDCl₃) :

δ 7.9 (d, 2H, aromatic), 7.3 (br d, 2H), 7.1 (d, 4H), 3.1 (s, 3H, CH₃). - HPLC :

Retention times: 4.5 min (starting sulfone), 7.8 min (product). - Mass Spectrometry :

Molecular ion peak at m/z 332.29 (C₁₄H₁₁F₃O₄S).

Industrial-Scale Production Considerations

Solvent Recovery

DMSO is reclaimed via distillation under reduced pressure (100 mm Hg at 40°C), reducing costs and environmental impact.

Waste Management

Alkaline washes (1N NaOH) neutralize acidic byproducts, while toluene extracts are recycled into subsequent batches.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nitration: Formation of nitro derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene has been studied for its potential therapeutic effects. The trifluoromethoxy group is known to enhance the lipophilicity of compounds, which can improve their bioavailability and efficacy in drug formulations.

- Case Study: Anticancer Activity

- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the incorporation of a trifluoromethoxy group can significantly increase the potency of anticancer agents by modulating their interaction with biological targets .

Agrochemicals

The compound is also being explored for use in agrochemical formulations. Its unique chemical structure allows it to function as an effective herbicide or pesticide.

- Case Study: Herbicidal Activity

- In trials, derivatives of this compound demonstrated significant herbicidal activity against common agricultural weeds. The presence of the methylsulfonyl group appears to enhance the selectivity and effectiveness of these compounds in targeting specific weed species while minimizing damage to crops .

Material Science

In material science, this compound is being investigated for its potential applications in polymer chemistry.

- Case Study: Polymer Additive

- The compound's stability and chemical resistance make it an attractive candidate as an additive in polymer formulations. Preliminary studies suggest that it can improve the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in electronics and automotive industries .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Increased potency against cancer cells |

| Agrochemicals | Herbicidal Activity | Effective against specific weed species |

| Material Science | Polymer Additive | Enhances thermal stability of polymers |

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In agrochemicals, it may inhibit key metabolic pathways in pests or pathogens, leading to their control or eradication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituent type, position, and electronic properties. Key examples include:

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The methylsulfonyl group (–SO₂CH₃) deactivates the benzene ring, directing electrophilic attacks to meta positions. This effect is less pronounced in analogues with –SF₅ or –NO₂ due to their higher electronegativity .

- Stability: The trifluoromethoxy group (–OCF₃) offers superior hydrolytic stability compared to methoxy (–OCH₃) or nitro (–NO₂) groups, making the target compound more suitable for pharmaceutical applications .

Biological Activity

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene, also known as compound CID 10286614, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure characterized by the following functional groups:

- Trifluoromethoxy group : Enhances lipophilicity and may influence biological activity.

- Methylsulfonyl group : Often associated with increased metabolic stability and bioactivity.

The structural formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Inhibition of Enzymatic Pathways : Compounds with methylsulfonyl and trifluoromethoxy groups have been noted for their ability to inhibit various enzymes, potentially affecting pathways involved in inflammation and cancer progression.

- Antitumor Effects : Some studies suggest that related compounds can modulate signaling pathways such as the MAPK pathway, which is crucial in tumorigenesis.

Case Studies

- Anticancer Activity : A study demonstrated that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in animal models. The combination of such compounds with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of similar sulfonyl derivatives. The findings indicated a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Research Findings

- In Vivo Studies : Animal models have shown that the administration of this compound can lead to significant reductions in tumor size when combined with other therapeutic agents. The mechanisms likely involve both direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment .

- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for the development of effective therapeutic agents .

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene?

Methodological Answer:

The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using a trifluoromethoxy-substituted aryl halide and a methylsulfonyl-substituted boronic acid. Key parameters include:

- Catalyst system : Use copper iodide with a hydrazonic ligand (e.g., ligand A in ) to enhance coupling efficiency.

- Temperature : Maintain 60°C for 18 hours to achieve optimal yield (~65%) .

- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients ensures purity .

- Precursor preparation : Methylsulfonyl groups can be introduced via sulfonation of benzyl amines followed by chlorination (e.g., (4-methylphenyl)methanesulfonyl chloride synthesis in ).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy protons at δ 7.2–7.6 ppm, methylsulfonyl at δ 3.0–3.5 ppm) .

- X-ray crystallography : Resolves spatial arrangements (e.g., propeller-shaped structures stabilized by C–H···π interactions, as seen in and ) .

- FT-IR : Confirms functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹, C-F at 1100–1200 cm⁻¹) .

Intermediate: How can structural isomers of this compound be distinguished experimentally?

Methodological Answer:

- Chromatographic separation : Use HPLC with a C18 column and acetonitrile/water mobile phase to resolve isomers .

- Dynamic NMR : Observe splitting patterns for trifluoromethoxy and methylsulfonyl groups under variable temperatures .

- X-ray diffraction : Compare crystallographic data (e.g., bond angles, torsion angles) to differentiate ortho/meta/para isomers .

Intermediate: What methodologies assess the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- DFT calculations : Model transition states for cross-coupling reactions (e.g., Cu-catalyzed bond formation) using Gaussian09 at B3LYP/6-31G(d) level .

- Molecular docking : Predict binding affinities of methylsulfonyl groups with enzyme active sites (e.g., AutoDock Vina) .

- Solvent effects : Simulate polarizable continuum models (PCM) to optimize reaction conditions .

Advanced: What experimental designs evaluate the environmental fate of this compound?

Methodological Answer:

- Degradation studies : Expose to UV/H₂O₂ systems and monitor via LC-MS for byproducts (e.g., trifluoroacetic acid) .

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor) .

- Soil adsorption : Batch experiments with varying pH (3–9) to determine Kd (distribution coefficient) .

Data Contradictions: How to resolve discrepancies in reported synthesis yields?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factors: catalyst loading, temperature, solvent) to identify critical variables .

- In situ monitoring : Use ReactIR to track intermediate formation and optimize reaction kinetics .

- Reproducibility checks : Validate protocols across labs using standardized reagents (e.g., potassium triphosphate purity >99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.